6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by the introduction of the bromine and the dimethylaminoethyl group. The details of the synthesis would depend on the specific methods and reagents used, and could involve several steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, with the bromine and dimethylaminoethyl group attached at the positions indicated by the name. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the bromine and the dimethylamino group. The bromine is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction . The dimethylamino group could participate in reactions involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine and the dimethylaminoethyl group. For example, the bromine might increase the compound’s density and boiling point, while the dimethylamino group could influence its polarity .Scientific Research Applications
Antiviral Applications
6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1H-indole, through its derivatives, has shown promising applications in the field of antiviral research. One notable derivative, Arbidol (ARB), exhibits broad-spectrum antiviral activity against both enveloped and non-enveloped viruses, including influenza A and B viruses, and hepatitis C virus (HCV). The mechanism of action for ARB is distinct from other antivirals, primarily inhibiting virus-mediated fusion with target membranes, thus blocking virus entry into target cells. This antiviral mechanism suggests potential for further development of derivatives for wider application in antiviral therapies (Boriskin et al., 2008).
Antimicrobial and Antimalarial Activity
Research into the natural and semi-synthetic compounds from the Jamaican sponge Smenospongia aurea has uncovered several indole alkaloids, including derivatives of this compound, demonstrating significant antimicrobial and antimalarial activities. These compounds have shown efficacy against Plasmodium enzymes and Staphylococcus epidermidis, indicating a potential pathway for developing new antimicrobial and antimalarial agents (Hu et al., 2002); (Segraves & Crews, 2005).
Synthesis and Chemical Studies
The compound has also been a focal point in synthetic chemistry research, contributing to the synthesis of complex molecules and facilitating understanding of reaction mechanisms. Studies on the Mannich reaction of arbidol hydrochloride, utilizing 6-bromo-5-hydroxy-1-methyl-2-phenyl methyl sulfide indole-3-carboxylic acid ethyl ester as a raw material, have optimized synthesis parameters, yielding insights into efficient production methods for pharmaceutical compounds (Liu Zong-lin, 2013). Moreover, studies on bromination reactions of indole derivatives and investigations into the synthesis of substituted indoles through palladium-assisted reactions have expanded the chemical repertoire available for the development of novel compounds with potential therapeutic applications (Miki et al., 2006); (Kasahara et al., 1986).
Mechanism of Action
- One study synthesized a series of quaternary ammonium salts, including this compound, and evaluated their antileishmanial activity . While the exact target remains elusive, it likely interacts with specific cellular components.
Target of Action
Mode of Action
Safety and Hazards
Properties
IUPAC Name |
2-(6-bromoindol-1-yl)-N,N-dimethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMYHEIUENBMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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